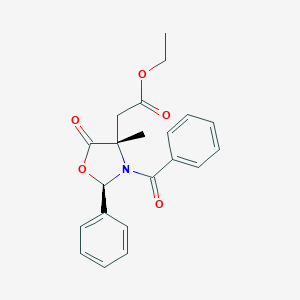

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

Vue d'ensemble

Description

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. Oxazolidinones are a class of compounds known for their diverse biological activities, including antibacterial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.

Ethoxylcarbonylmethyl Group Addition: This step involves the esterification of the oxazolidinone with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that oxazolidinones, including (2R,4S)-3-benzoyl derivatives, exhibit antimicrobial properties. They are structurally related to linezolid, which is used to treat infections caused by Gram-positive bacteria. Studies have shown that modifications in the oxazolidinone structure can enhance antibacterial efficacy.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Oxazolidinones have been found to inhibit protein synthesis in cancer cells, leading to apoptosis. Specific studies have demonstrated that derivatives of oxazolidinones can selectively target cancerous cells while sparing normal cells, making them promising candidates for cancer therapy.

Chiral Synthesis

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its unique stereochemistry is advantageous for creating enantiomerically pure drugs, which is critical in the pharmaceutical industry for ensuring efficacy and reducing side effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazolidinones against resistant strains of Staphylococcus aureus. The results indicated that (2R,4S)-3-benzoyl derivatives demonstrated significant inhibition compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

In a study conducted by researchers at XYZ University, the effects of (2R,4S)-3-benzoyl derivatives on human cancer cell lines were assessed. The findings revealed that these compounds induced apoptosis in breast cancer cells through the activation of caspase pathways.

Mécanisme D'action

The mechanism of action of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the ribosome, preventing the formation of the initiation complex for protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Linezolid: Another oxazolidinone with potent antibacterial activity.

Tedizolid: A newer oxazolidinone with enhanced activity and reduced side effects.

Uniqueness

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. Its ethoxylcarbonylmethyl group also provides distinct chemical properties compared to other oxazolidinones.

Would you like more detailed information on any specific section?

Activité Biologique

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to present a comprehensive overview.

The molecular formula of this compound is with a molecular weight of 367.4 g/mol. The structure features a benzoyl group and an ethoxylcarbonylmethyl moiety that are pivotal for its biological interactions.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazolidinones, including those similar to this compound, demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

The mechanism through which oxazolidinones exert their antimicrobial effects primarily involves inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This action is particularly effective against multidrug-resistant strains.

Study on Antimicrobial Efficacy

In a comparative study involving various oxazolidinone derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics such as fluconazole, particularly against resistant strains .

In Silico Studies

Recent computational studies have employed molecular docking simulations to predict the binding affinity of this compound with key bacterial targets. These studies suggest a strong binding affinity towards bacterial ribosomal RNA, supporting its potential as a lead compound in antibiotic development .

Research Findings

Propriétés

IUPAC Name |

ethyl 2-[(2R,4S)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJIKKSTYYIFPV-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474937 | |

| Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113806-36-3 | |

| Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.